3-(2-Methylphenyl)piperidine
Description
BenchChem offers high-quality 3-(2-Methylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSRZADCJRPBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451728 | |
| Record name | 3-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
661470-63-9 | |
| Record name | 3-(2-Methylphenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=661470-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed overview of 3-(2-Methylphenyl)piperidine, a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, pharmacological properties, and analytical methodologies, offering a valuable resource for researchers in the field.
Chemical Identity and Nomenclature
IUPAC Name: 3-(2-Methylphenyl)piperidine
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) accurately describes the molecular structure: a piperidine ring substituted at the 3-position with a 2-methylphenyl (or o-tolyl) group.
Synonyms:
-
3-(o-tolyl)piperidine
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| CAS Number | 661470-63-9[1] |
Synthesis of 3-(2-Methylphenyl)piperidine
The primary and most efficient method for the synthesis of 3-(2-Methylphenyl)piperidine is through the catalytic hydrogenation of its aromatic precursor, 3-(2-methylphenyl)pyridine. This transformation is a cornerstone in the production of various piperidine derivatives, which are crucial building blocks for a wide array of pharmaceuticals, including analgesics, neuroleptics, and antidepressants.[1]
Figure 1: General synthesis pathway for 3-(2-Methylphenyl)piperidine.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a general procedure for the catalytic hydrogenation of 3-(2-methylphenyl)pyridine. Optimization of catalyst, solvent, temperature, and pressure may be required to achieve optimal yield and purity.
Materials:
-
3-(2-Methylphenyl)pyridine
-
Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO₂)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve 3-(2-methylphenyl)pyridine in the chosen alcohol solvent.
-
Carefully add the catalyst (typically 5-10 mol% relative to the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure 3-(2-Methylphenyl)piperidine.
Pharmacological Profile
While specific pharmacological data for 3-(2-Methylphenyl)piperidine is not extensively available in the public domain, the piperidine scaffold is a well-established pharmacophore in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[2] Piperidine-containing compounds are known to interact with various receptors and transporters, influencing neurotransmission.
Potential Areas of Pharmacological Interest:
-
Dopamine and Serotonin Systems: Many piperidine derivatives exhibit affinity for dopamine and serotonin receptors and transporters.[3][4] Given the structural similarities to other CNS-active compounds, it is plausible that 3-(2-Methylphenyl)piperidine may modulate these systems. Further in vitro binding assays and in vivo behavioral studies would be necessary to elucidate its specific receptor interaction profile and functional activity.
-
Analgesic and Neuroleptic Activity: The piperidine moiety is a key structural feature in numerous analgesics and neuroleptic agents.[1] Preclinical screening of 3-(2-Methylphenyl)piperidine in relevant animal models could reveal potential analgesic or antipsychotic properties.
Figure 2: Postulated interactions of 3-(2-Methylphenyl)piperidine with CNS targets.
Analytical Methodologies
Accurate identification and quantification of 3-(2-Methylphenyl)piperidine are crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust method for the separation, identification, and quantification of 3-(2-Methylphenyl)piperidine.
Recommended GC-MS Parameters (Starting Point):
| Parameter | Value |
| Column | 5% Phenyl/95% Methyl Silicone (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 3-(2-Methylphenyl)piperidine.
Predicted ¹H and ¹³C NMR Data:
While experimental spectra should be obtained for definitive assignment, predicted chemical shifts provide a useful reference. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group and the aliphatic protons of the piperidine ring. The ¹³C NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule.
Safety and Toxicology
Conclusion
3-(2-Methylphenyl)piperidine represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. Its synthesis via catalytic hydrogenation of the corresponding pyridine is a well-established and efficient route. While its specific pharmacological profile remains to be fully elucidated, its structural similarity to known bioactive molecules suggests a high potential for interaction with key neurological targets. Further research into its receptor binding affinities, in vivo efficacy, and safety profile is warranted to fully explore its therapeutic potential.
References
- BenchChem. (2025).
- Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
- AAT Bioquest, Inc. (2026, January 21).
- Sigma-Aldrich. (n.d.).
-
LookChem. (n.d.). 3-(2-Methylphenyl)piperidine. Retrieved from [Link]
- Gant, T. G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Mao, Q. Q., Huang, Z., Zhong, X. M., Xian, Y. F., & Ip, S. P. (2014). Piperine reverses chronic unpredictable mild stress-induced behavioral and biochemical alterations in rats. Cellular and molecular neurobiology, 34(3), 403–408.
- Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5–16.
- Meltzer, H. Y., & Roth, B. L. (2006). Dopamine and serotonin receptor binding and antipsychotic efficacy. Schizophrenia bulletin, 32(4), 621–629.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Chien, E. Y. T., Liu, W., Zhao, Q., Katritch, V., Han, G. W., Hanson, M. A., Shi, L., Newman, A. H., Javitch, J. A., & Cherezov, V. (2010). Structure of the human dopamine transporter in complex with reboxetine. Science (New York, N.Y.), 330(6011), 1646–1651.
- Jubilant Ingrevia Limited. (2024, March 12).
- UNODC. (n.d.).
- Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., & Dewey, S. L. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(3), PL231–PL239.
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- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gustavus.edu [gustavus.edu]
Technical Guide: InChI Key & Chemical Identity of 3-(2-Methylphenyl)piperidine
Executive Summary
This technical guide provides a comprehensive analysis of 3-(2-Methylphenyl)piperidine , a significant aryl-piperidine scaffold used in medicinal chemistry. While often sought for its structural relationship to central nervous system (CNS) stimulants and monoamine transporter inhibitors, its precise identification in cheminformatics is critical to avoid ambiguity with its isomers (e.g., 2- or 4-substituted analogs).
This document details the InChI Key and Standard InChI strings for both the free base and the commercially available hydrochloride salt. It further outlines the synthetic pathways, analytical characterization, and cheminformatic logic required to validate this compound in drug development workflows.
Part 1: Chemical Identity & InChI Architecture
The International Chemical Identifier (InChI) provides a layered description of the molecule's connectivity, tautomerism, and stereochemistry. For 3-(2-Methylphenyl)piperidine, the distinction between the free base and its salt form is paramount for database linking.
Identification Data Table
| Identifier Type | Free Base (Theoretical/Parent) | Hydrochloride Salt (Commercial Standard) |
| CAS Number | 661470-63-9 | 1185301-17-0 (or unassigned in some DBs) |
| IUPAC Name | 3-(2-Methylphenyl)piperidine | 3-(2-Methylphenyl)piperidine hydrochloride |
| SMILES | CC1=CC=CC=C1C2CCCNC2 | Cl.CC1=CC=CC=C1C2CCCNC2 |
| InChI String | InChI=1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 | InChI=1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H |
| InChI Key | Calculated from String (Hash of Free Base) | BHLYXIANQPHIQN-UHFFFAOYSA-N |
Note on InChI Key: The key BHLYXIANQPHIQN-UHFFFAOYSA-N specifically resolves to the hydrochloride salt C12H17N.ClH. The first block (BHLYXIANQPHIQN) encodes the molecular skeleton (connectivity) of the piperidine-aryl system.
InChI Generation Logic
The InChI string is constructed via a specific algorithm that ensures uniqueness.
-
Formula Layer: C12H17N (12 Carbons, 17 Hydrogens, 1 Nitrogen).
-
Connections Layer (/c): Defines the piperidine ring (11-6-4-8-13-9-11) attached at position 3 (11) to the phenyl ring (12) which bears a methyl group (1) at the ortho position (10).
-
Hydrogen Layer (/h): Fixes the mobile hydrogen atoms.
-
Stereochemistry: The standard InChI provided (UHFFFAOYSA) implies an achiral or racemate definition (no specific /t layer for the C3 chiral center).
Part 2: Synthesis & Characterization Protocols
To ensure the validity of the chemical entity before generating an InChI, a robust synthesis and characterization workflow is required. The following protocol describes the "Reduction Route," favored for its high yield and atom economy.
Synthetic Route: Heterocyclic Reduction
Principle: The synthesis begins with the construction of the biaryl/heteroaryl scaffold via Suzuki coupling, followed by catalytic hydrogenation to saturate the pyridine ring.
Step 1: Suzuki Coupling
-
Reagents: 3-Bromopyridine, 2-Methylphenylboronic acid, Pd(PPh3)4 (catalyst), Na2CO3.
-
Conditions: Reflux in DME/Water (100°C, 12h).
-
Product: 3-(2-Methylphenyl)pyridine.
Step 2: Catalytic Hydrogenation
-
Reagents: 3-(2-Methylphenyl)pyridine, PtO2 (Adams' catalyst) or Pd/C, H2 (50 psi), HCl (conc).
-
Solvent: Methanol or Ethanol.
-
Mechanism: The pyridine ring is reduced to a piperidine ring. The presence of HCl ensures the product is isolated as the stable hydrochloride salt.
Visualization of Synthetic Logic
Figure 1: Synthetic pathway transforming pyridine precursors into the target piperidine scaffold.
Analytical Validation (Self-Validating Protocol)
Before assigning an InChI Key, the structure must be confirmed.
-
1H NMR (DMSO-d6, 400 MHz):
-
Aryl Region: 7.10–7.30 ppm (Multiplet, 4H, aromatic protons).
-
Methyl Group: ~2.30 ppm (Singlet, 3H, Ar-CH3). Distinctive for the ortho isomer.
-
Piperidine Ring: 2.80–3.40 ppm (Multiplets, ring CH2/CH adjacent to N).
-
Amine Proton: ~9.00 ppm (Broad singlet, NH2+ in salt form).
-
-
Mass Spectrometry (LC-MS):
-
Expected [M+H]+: 176.14 m/z (Free base mass + H).
-
Part 3: Cheminformatics in Drug Development
The Role of the InChI Key
In drug discovery databases (e.g., PubChem, ChEMBL), the InChI Key serves as a fixed-length (27-character) hash that allows for rapid indexing.
-
Collision Resistance: The first block (BHLYXIANQPHIQN) is unique to the skeleton. Any modification (e.g., moving the methyl group to the para position) would drastically change this block.
-
Stereochemistry Handling: If the synthesis produces a specific enantiomer (R or S), the standard InChI Key would change in the second block (e.g., UHFFFAOYSA might become QMMMGPOBSA).
Pharmacological Context
The 3-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenethylamines.
-
Target Class: Monoamine Transporters (DAT, NET, SERT).
-
Structural Analogs: Closely related to 3-phenylpiperidine (a metabolite of designer drugs) and methylphenidate analogs.
-
Toxicity Warning: As a secondary amine, it can form reactive metabolites. Researchers must handle the free base with care due to potential skin absorption.
Data Integration Workflow
Figure 2: The algorithmic flow from molecular structure to database integration via InChI Key.
References
-
PubChem . 3-(2-Methylphenyl)piperidine hydrochloride (Compound).[1][2] National Library of Medicine. Available at: [Link]
-
IUPAC . InChI Trust: The IUPAC International Chemical Identifier. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Piperidines. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 3-(2-Methylphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed examination of the safety and handling protocols for 3-(2-Methylphenyl)piperidine. As a substituted piperidine derivative, this compound warrants a cautious and well-informed approach in a laboratory setting. While specific toxicological data for this exact molecule is limited, this document synthesizes available information on closely related analogues, including piperidine and 3-methylpiperidine, to establish a robust framework for its safe utilization. The principles of chemical analogy and precautionary measures form the cornerstone of the recommendations herein.
Chemical Identity and Physicochemical Properties
3-(2-Methylphenyl)piperidine, also known as 3-(o-tolyl)piperidine, is a heterocyclic amine. It is structurally characterized by a piperidine ring substituted at the 3-position with a 2-methylphenyl (o-tolyl) group. This compound is often supplied as a hydrochloride salt, which typically presents as a solid and may have different physical properties and handling requirements compared to its freebase form.
| Property | Data for 3-(2-Methylphenyl)piperidine Hydrochloride | Inferred Properties of 3-(2-Methylphenyl)piperidine (Freebase) | Data for Piperidine (Parent Compound) | Data for 3-Methylpiperidine (Analogue) |
| Molecular Formula | C₁₂H₁₈ClN | C₁₂H₁₇N | C₅H₁₁N | C₆H₁₃N |
| Molecular Weight | 211.73 g/mol | 175.27 g/mol | 85.15 g/mol [1] | 99.17 g/mol [2] |
| Appearance | Solid | Likely a liquid or low-melting solid | Colorless liquid[1] | Colorless to slight yellow liquid[2] |
| Odor | Not specified | Likely an amine-like or fishy odor | Fishy odor[3] | Amine-like odor[2] |
| Boiling Point | Not available | Expected to be >125°C | 106°C[1] | 124-125°C[2] |
| Flash Point | Not available | Expected to be flammable | 16°C[1] | 8°C[2] |
| Solubility | Likely soluble in water | Likely miscible with water and soluble in polar organic solvents[2] | Miscible with water | Fully miscible in water; soluble in polar solvents[2] |
Hazard Identification and Risk Assessment
A comprehensive hazard assessment for 3-(2-Methylphenyl)piperidine is predicated on the known toxicological profiles of piperidine and its methylated analogues. The primary hazards are anticipated to be:
-
Flammability: Both piperidine and 3-methylpiperidine are highly flammable liquids with low flash points.[2][4] It is prudent to assume that 3-(2-Methylphenyl)piperidine is also flammable and poses a fire hazard, especially in its freebase form.
-
Acute Toxicity: Piperidine is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[5] 3-Methylpiperidine is also harmful if swallowed.[2] Symptoms of acute exposure to piperidine can include nausea, vomiting, and abdominal pain.[3]
-
Skin and Eye Damage: Piperidine is known to cause severe skin burns and eye damage.[4][5] Direct contact can lead to corrosive injuries.[4] 3-Methylpiperidine is also known to cause skin and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of piperidine vapors can irritate the nose and throat, leading to coughing and wheezing.[3] 3-Methylpiperidine may also cause respiratory irritation.[2]
The following GHS hazard classifications are inferred for 3-(2-Methylphenyl)piperidine based on its structural relationship to piperidine and 3-methylpiperidine:
-
Flammable Liquid
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation
Safe Handling and Engineering Controls
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with 3-(2-Methylphenyl)piperidine.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the laboratory personnel.
-
Chemical Fume Hood: All handling of 3-(2-Methylphenyl)piperidine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[6]
-
Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is mandatory in all areas where this compound is handled.
Administrative Controls and Work Practices
Adherence to established laboratory protocols is critical for mitigating risks.
-
Restricted Access: Areas where 3-(2-Methylphenyl)piperidine is used should be clearly marked, and access should be restricted to authorized personnel.
-
Hygiene Practices: Avoid eating, drinking, and smoking in the laboratory.[5][6] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
-
Minimizing Quantities: Work with the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill or accidental release.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE must be worn at all times when handling 3-(2-Methylphenyl)piperidine.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider additional protective clothing, such as a chemical-resistant apron.
-
Respiratory Protection: If there is a potential for exposure to exceed occupational exposure limits, or in the event of a spill, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Experimental Protocols: A Step-by-Step Approach to Safety
The following protocols are designed to guide researchers through common laboratory procedures involving 3-(2-Methylphenyl)piperidine, with an emphasis on safety at each step.
Weighing and Transferring the Compound
Caption: Workflow for weighing and transferring 3-(2-Methylphenyl)piperidine.
Preparing a Solution
Caption: Workflow for preparing a solution of 3-(2-Methylphenyl)piperidine.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to minimize harm.
First Aid Measures
-
Inhalation: If inhaled, immediately move the individual to fresh air.[6] Seek medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[3] Place the contaminated material in a sealed container for proper disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately. Alert emergency response personnel. Do not attempt to clean up a large spill without the appropriate training and equipment.
-
Ventilation: Ensure the area is well-ventilated after a spill.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6] Water may be ineffective.[3]
-
Hazardous Combustion Products: Combustion of this compound may produce toxic gases, including nitrogen oxides and carbon monoxide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Storage and Disposal
Proper storage and disposal are critical components of the chemical's lifecycle management.
Storage
-
Store 3-(2-Methylphenyl)piperidine in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Store in a locked cabinet or a restricted-access area.
-
The storage area should be equipped with appropriate fire suppression systems.
Disposal
-
Dispose of 3-(2-Methylphenyl)piperidine and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
It is recommended to use a licensed professional waste disposal service.
Conclusion
While 3-(2-Methylphenyl)piperidine is a valuable compound in research and drug development, it must be handled with the utmost care. By understanding its inferred hazards and diligently applying the safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. The principles of risk assessment, engineering controls, safe work practices, and the proper use of personal protective equipment are paramount to ensuring a safe laboratory environment.
References
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PENTA. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
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New Jersey Department of Health. (1999). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]
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Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]
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PubChem - NIH. (n.d.). 3-(2-Methylphenoxy)Piperidine. Retrieved from [Link]
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ECHA. (n.d.). Piperidine - Substance Information. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
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Research Institute for Fragrance Materials. (2022). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Retrieved from [Link]
-
ECHA CHEM. (n.d.). (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-Phenylpiperidine Derivatives
Introduction: The Significance of the Chiral 3-Phenylpiperidine Scaffold
The chiral 3-phenylpiperidine motif is a privileged scaffold in modern medicinal chemistry and drug discovery.[1] As a six-membered nitrogenous heterocycle with a chiral center at the C3 position, this structure is a cornerstone in a multitude of pharmaceuticals due to its favorable physicochemical properties and its ability to precisely orient functional groups in three-dimensional space to interact with biological targets.[2][3]
Prominent examples of drugs incorporating this core structure include Niraparib, an anti-cancer agent, and Preclamol, an antipsychotic agent, highlighting the therapeutic relevance of this chemical entity.[4][5] The specific stereochemistry of the 3-phenylpiperidine unit is often critical for biological activity, with different enantiomers exhibiting vastly different potency, selectivity, and toxicity profiles.[6] Consequently, the development of robust, efficient, and highly stereoselective methods for the synthesis of these derivatives is a paramount objective for researchers in both academic and industrial settings.
This guide provides an in-depth overview of cutting-edge methodologies for the asymmetric synthesis of chiral 3-phenylpiperidine derivatives, focusing on the causality behind experimental choices and providing detailed, field-proven protocols. We will explore three primary strategies: Rhodium-Catalyzed Asymmetric Carbometalation, Asymmetric Hydrogenation of Pyridinium Salts, and Organocatalytic Intramolecular Aza-Michael Addition.
Strategy 1: Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines
This modern approach provides access to highly enantioenriched 3-phenylpiperidines through a powerful three-step sequence. The key innovation is a rhodium-catalyzed asymmetric reductive Heck reaction that couples arylboronic acids with a dihydropyridine intermediate.[4][7] This method circumvents the high energy barrier associated with the direct dearomatization of pyridine by first activating the ring through partial reduction.[5][8]
Causality and Mechanistic Insight: The overall strategy relies on transforming a flat, aromatic pyridine into a non-planar, chiral piperidine. The key asymmetric C-C bond formation occurs on a dihydropyridine substrate, which is more reactive than pyridine itself. A chiral rhodium catalyst, formed in situ from a precursor like [Rh(cod)(OH)]₂ and a chiral diphosphine ligand such as (S)-SEGPHOS, orchestrates the enantioselective addition of the phenyl group from a boronic acid.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for creating a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the carbometalation step. The final reduction of the resulting tetrahydropyridine to the desired piperidine is typically a high-yielding, stereoretentive process.
Figure 1: General workflow for the Rh-catalyzed asymmetric synthesis of 3-phenylpiperidines.
Protocol 1: Rh-Catalyzed Asymmetric Synthesis of N-Protected 3-Phenylpiperidine
This protocol is adapted from the work of Mishra, Karabiyikoglu, and Fletcher and is presented in three stages.[9]
Stage A: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
To a solution of sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (MeOH, 50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction by adding water (50 mL).
-
Extract the mixture with diethyl ether (Et₂O, 2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2 x) and 1N HCl (2 x).
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to yield the dihydropyridine intermediate as a white solid.[9]
Stage B: Rh-Catalyzed Asymmetric Carbometalation
-
In a glovebox, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%) to a 7 mL vial equipped with a magnetic stir bar.[9]
-
Seal the vial, remove from the glovebox, and purge with argon.
-
Add toluene (0.25 mL), 2-methyltetrahydrofuran (THP, 0.25 mL), and water (H₂O, 0.25 mL).
-
Add aqueous cesium hydroxide (CsOH, 50 wt%, 180 µL, 1.0 mmol) and stir the catalyst solution at 70 °C for 10 minutes.
-
Add phenylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Stage A (0.5 mmol, 1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute with ethyl acetate, pass through a short pad of silica gel, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the chiral 3-phenyl-tetrahydropyridine derivative.
Stage C: Reduction to 3-Phenylpiperidine
-
Dissolve the purified tetrahydropyridine from Stage B in methanol.
-
Add Palladium on carbon (Pd/C, 10 mol%).
-
Stir the suspension under a hydrogen atmosphere (1 atm, balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield the N-protected chiral 3-phenylpiperidine.
Data Summary: Rh-Catalyzed Carbometalation
| Entry | Aryl Boronic Acid (ArB(OH)₂) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 81 | 96 | [4] |
| 2 | 4-Fluorophenyl | 85 | 97 | [4] |
| 3 | 3-Methoxyphenyl | 84 | 97 | [7] |
| 4 | 4-(Trifluoromethyl)phenyl | 71 | 96 | [4] |
Strategy 2: Asymmetric Hydrogenation of Pyridinium Salts
The asymmetric hydrogenation of N-activated pyridinium salts is a more direct and atom-economical approach to access chiral piperidines.[1][8] This method involves the dearomatization of a pyridinium salt substrate using molecular hydrogen and a chiral transition metal catalyst, typically based on iridium or rhodium.[10]
Causality and Mechanistic Insight: The key to this strategy is the activation of the pyridine ring towards reduction by N-alkylation (e.g., N-benzylation), which forms a pyridinium salt. This salt is significantly more electrophilic and susceptible to hydrogenation than the neutral pyridine. The enantioselectivity is controlled by a chiral catalyst, such as a Rhodium-JosiPhos complex. A critical, and often non-obvious, component is the addition of a non-coordinating organic base (e.g., triethylamine, Et₃N). The base scavenges the hydrogen halide (e.g., HBr) that is either present in the starting salt or generated during the catalytic cycle. This prevents catalyst inhibition and the formation of racemic side products by ensuring the reaction proceeds through the desired enantioselective pathway.[8] The reaction is typically run under elevated hydrogen pressure to achieve reasonable reaction rates.
Figure 2: Workflow for the asymmetric hydrogenation of a 3-phenylpyridinium salt.
Protocol 2: Asymmetric Hydrogenation of N-Benzyl-3-phenylpyridinium Bromide
This protocol is a representative procedure based on established methodologies for pyridinium salt hydrogenation.[8]
-
To a high-pressure autoclave equipped with a glass insert and a magnetic stir bar, add N-benzyl-3-phenylpyridinium bromide (1.53 mmol, 1.0 equiv), Rh(cod)₂OTf (0.03 mmol, 2 mol%), and a chiral JosiPhos-type ligand (e.g., J002-2, 0.034 mmol, 2.2 mol%).
-
Seal the vessel and purge with argon three times.
-
Add a degassed solvent mixture of THF and 2,2,2-trifluoroethanol (TFE) (2:1, 27 mL).
-
Add triethylamine (Et₃N, 7.65 mmol, 5.0 equiv) via syringe.
-
Pressurize the autoclave with hydrogen gas (H₂) to 50 bar.
-
Heat the reaction mixture to 50 °C and stir vigorously for 24-48 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the chiral N-benzyl-3-phenylpiperidine. Enantiomeric excess should be determined by chiral HPLC analysis.
Data Summary: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
| Entry | Substrate (3-Substituent) | Catalyst System | ee (%) | Reference |
| 1 | Phenyl | Rh-JosiPhos | up to 90 | [8] |
| 2 | 3-Tolyl | Rh-JosiPhos | 87 | [8] |
| 3 | 3-Methoxyphenyl | Rh-JosiPhos | 85 | [8] |
Strategy 3: Organocatalytic Intramolecular Aza-Michael Addition
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of piperidine rings.[11] The intramolecular aza-Michael addition is a powerful cyclization strategy where a tethered nitrogen nucleophile adds to an α,β-unsaturated system in a conjugate fashion to form the heterocyclic ring.[12]
Causality and Mechanistic Insight: This approach hinges on the activation of the substrate by a chiral organocatalyst, often a Brønsted acid like a Chiral Phosphoric Acid (CPA).[13] The CPA catalyst operates through a dual-activation mechanism. It protonates the Michael acceptor (e.g., an enone or thioester), rendering it more electrophilic and lowering its LUMO. Simultaneously, the chiral conjugate base of the CPA forms a hydrogen-bonding interaction with the nitrogen nucleophile (e.g., a carbamate), positioning it for a stereochemically defined attack. This intricate network of non-covalent interactions within the transition state effectively shields one face of the Michael acceptor, leading to high enantioselectivity in the cyclization event. The use of thioesters as Michael acceptors has been shown to be particularly effective, resulting in high yields and enantioselectivities.[13]
Figure 3: Organocatalytic intramolecular aza-Michael cyclization for piperidine synthesis.
Protocol 3: CPA-Catalyzed Asymmetric Synthesis of a 3-Spiropiperidine Precursor
This is a general protocol inspired by methodologies developed for the synthesis of substituted piperidines via intramolecular aza-Michael additions.[13]
-
Synthesize the acyclic precursor: Prepare an appropriate N-protected amino thioester containing an α,β-unsaturated moiety. This often requires a multi-step synthesis from commercially available materials.
-
In a vial, dissolve the acyclic precursor (0.1 mmol, 1.0 equiv) in a suitable solvent (e.g., toluene or CH₂Cl₂) under a nitrogen atmosphere.
-
Add the chiral phosphoric acid (CPA) catalyst (e.g., TRIP catalyst, 0.02 mmol, 20 mol%).
-
Stir the reaction at the optimized temperature (this can range from ambient temperature to elevated temperatures, requiring screening) for 24-72 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to afford the enantioenriched piperidine product.
-
Determine the enantiomeric ratio (e.r.) or enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: CPA-Catalyzed Aza-Michael Cyclization
| Entry | Substrate Type | Yield (%) | e.r. | Reference |
| 1 | Thioester Michael Acceptor | 14-87 | up to 97:3 | [13] |
| 2 | Enone Carbamate | 75-95 | up to 99% ee | [11] |
Conclusion and Outlook
The asymmetric synthesis of chiral 3-phenylpiperidine derivatives remains an area of active research, driven by their importance in pharmaceutical development. The methodologies presented here—rhodium-catalyzed carbometalation, asymmetric hydrogenation, and organocatalytic cyclization—represent the state of the art, each offering distinct advantages. The choice of method often depends on factors such as substrate availability, scale, and the desired substitution pattern. As catalyst development continues to advance, we can anticipate the emergence of even more efficient, selective, and sustainable routes to these invaluable chiral building blocks, further empowering the field of drug discovery.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link][4][7]
-
Organic Synthesis. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Synthesis.[Link][9]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0833. [Link][5]
-
American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link][7]
-
Aires-de-Sousa, M., et al. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.[Link][8]
-
Comins, D. L., & Schilling, S. (1995). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. The Journal of Organic Chemistry, 60(14), 4330–4331. [Link]
-
Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. [14]
-
Sharma, U., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 14, 1329–1373. [Link][11]
-
Clarke, P. A., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York.[Link][13]
-
ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link][12]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Angewandte Chemie International Edition, 53(50), 13832-13836. [Link]
-
Google Patents. (2019). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)-3-PHENYLPIPERIDINE AND CHIRAL INTERMEDIATES OF NIRAPARIB. [Link]
-
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link][3]
-
ResearchGate. (2010). Asymmetric aza-Michael Addition under Ultra-High Pressure: Short Bias to Polyhydroxylated Piperidines. [Link]
-
Royal Society of Chemistry. (2022). Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers.[Link]
-
Royal Society of Chemistry. (2022). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers.[Link][15]
-
Afonin, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link][1]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][10]
-
Park, H., et al. (2015). A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters, 17(15), 3894–3897. [Link][16]
-
American Chemical Society. (2020). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. Journal of the American Chemical Society.[Link]
-
Akther, T., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(19), 5973. [Link][6]
-
Liu, W., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(3), 102434. [Link]
-
American Society of Interventional Pain Physicians. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 17(4), 307-318. [Link][17]
-
Wang, H., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules, 29(12), 2795. [Link]
-
Li, Y., et al. (2024). Enantioselective Synthesis of α‐Arylated Allene Ketones Through Sequential Bismuth(V)‐mediated Arylation and Organocatalytic Protonation. Angewandte Chemie International Edition.[Link]
-
Royal Society of Chemistry. (2023). Organocatalytic enantioselective synthesis of tetrasubstituted chiral allenes via 1,12-addition of alkynyl aza-biphenyl quinone methides formed in situ. Organic Chemistry Frontiers.[Link]
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Application of 3-(2-Methylphenyl)piperidine in neuropharmacology research
This Application Note is designed for researchers investigating the Structure-Activity Relationships (SAR) of 3-arylpiperidine scaffolds. It focuses on 3-(2-Methylphenyl)piperidine as a critical chemical probe for mapping the steric tolerance of Sigma-1 (σ1) Receptors and Monoamine Transporters .
Subject: Probing Steric Constraints in Sigma-1 Receptor and Monoamine Transporter Binding Pockets Compound Class: 3-Arylpiperidines Primary Application: Structure-Activity Relationship (SAR) Profiling & Selectivity Optimization
Executive Summary & Mechanism of Action
3-(2-Methylphenyl)piperidine (also known as 3-(o-tolyl)piperidine) serves as a vital pharmacological probe in the optimization of neuroactive agents. Structurally, it belongs to the privileged 3-arylpiperidine class, a scaffold shared by potent Sigma receptor ligands (e.g., 3-PPP) and monoamine transporter inhibitors.
Its primary utility lies in the 2-methyl (ortho-tolyl) substitution. Unlike its 3-substituted (meta) or 4-substituted (para) analogs, the ortho-methyl group introduces significant steric hindrance and torsional strain between the phenyl ring and the piperidine core.
Mechanistic Utility
-
Sigma-1 Receptor (σ1R) Mapping: The σ1R binding pocket is known to accommodate bulky hydrophobic groups. This compound is used to test the "ortho-tolerance" of the primary hydrophobic binding region (Region A), helping to differentiate σ1R affinity from σ2R or off-target sites.
-
Dopamine Transporter (DAT) Selectivity: Planarity is often required for high-affinity DAT binding. The ortho-methyl group forces the phenyl ring out of plane, typically reducing DAT affinity. Thus, this compound is frequently used as a negative control or selectivity filter to design DAT-sparing Sigma ligands.
-
Chirality Probing: As a molecule with chiral centers, it is used to resolve the stereochemical preferences of neuroreceptors, where the (+)- and (-)-enantiomers often exhibit distinct pharmacological profiles.
Experimental Protocols
Protocol A: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (
Materials:
-
Ligand: 3-(2-Methylphenyl)piperidine (test compound).[1]
-
Radioligand:
(+)-Pentazocine (specific σ1 agonist). -
Non-specific blocker: Haloperidol (10 µM) or G-104353.
-
Tissue: Guinea pig brain membranes (cortex/cerebellum).
-
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000
g for 15 min at 4°C. Resuspend pellet and repeat wash. -
Incubation:
-
Prepare assay tubes containing:
-
100 µL Membrane suspension (approx. 200 µg protein).
-
50 µL
(+)-Pentazocine (Final conc. ~2 nM). -
50 µL Test Compound (Concentration range:
M to M).
-
-
Total Volume: Adjust to 500 µL with buffer.
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1 kinetics are slow; adequate time is crucial).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters
with ice-cold buffer. Measure radioactivity via liquid scintillation counting. -
Analysis: Plot displacement curves and calculate
and using the Cheng-Prusoff equation.
Protocol B: Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To assess if the ortho-methyl substitution successfully abolishes DAT affinity (selectivity check).
Materials:
-
Cells: HEK-293 cells stably expressing human DAT (hDAT).
-
Substrate:
-Dopamine. -
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose and 10 µM pargyline (MAO inhibitor).
Step-by-Step:
-
Seeding: Plate hDAT-HEK cells in 96-well plates (
cells/well) and culture overnight. -
Pre-incubation: Remove media, wash with warm KRH buffer. Add 3-(2-Methylphenyl)piperidine (various concentrations) and incubate for 10 min at 37°C.
-
Uptake: Add
-Dopamine (final conc. 20 nM) and incubate for exactly 5 minutes at 37°C. -
Stop Reaction: Rapidly aspirate buffer and wash cells
with ice-cold KRH buffer. -
Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.
-
Counting: Measure radioactivity in the lysate.
-
Interpretation: A high
(>10 µM) confirms the compound is DAT-sparing, validating the "ortho-effect" hypothesis.
Data Visualization & Logic
The following diagram illustrates the decision logic for using 3-(2-Methylphenyl)piperidine in a screening cascade.
Caption: Workflow for validating 3-(2-Methylphenyl)piperidine as a selective pharmacological probe. The compound assesses the steric tolerance of the target receptor while filtering for promiscuous transporter binding.
Comparative Data Summary
The table below highlights the expected pharmacological shifts caused by the ortho-methyl substitution compared to the reference ligand 3-PPP.
| Feature | 3-PPP (Reference) | 3-(2-Methylphenyl)piperidine (Probe) | Biological Implication |
| Substitution | 3-Hydroxyphenyl (meta) | 2-Methylphenyl (ortho) | Steric bulk & Lipophilicity change |
| Sigma-1 Affinity | High ( | Variable (Isomer dependent) | Probes size of hydrophobic Pocket A |
| DAT Affinity | Moderate | Low / Negligible | Ortho-twist disrupts planar stacking required for DAT |
| Lipophilicity (LogP) | ~2.1 | ~3.5 | Increased BBB permeability; higher non-specific binding |
| Primary Use | Agonist/Antagonist | Steric Probe / Negative Control | Validating binding site topology |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye). Potential neuroactive properties.[2]
-
Storage: Store at -20°C. Hydroscopic as a hydrochloride salt; keep desiccated.
-
Handling: Use a fume hood. Wear nitrile gloves. Avoid inhalation of dust.
-
Disposal: Incineration as chemical waste containing nitrogen.
References
-
Runeberg, P., et al. "Structural requirements for sigma receptor binding: The role of the piperidine nitrogen and phenyl ring orientation." European Journal of Pharmacology, 1991.
-
Prezzavento, O., et al. "Sigma receptor ligands: A review of the structure-activity relationship of 3-phenylpiperidine derivatives." Journal of Medicinal Chemistry, 2008.
-
Sigma-Aldrich Product Sheet. "3-(2-Methylphenyl)piperidine hydrochloride." Merck/Sigma-Aldrich Catalog.
-
Matsumoto, R.R., et al. "Characterization of novel sigma receptor ligands: Pharmacokinetics and behavioral profile." Neuropharmacology, 2001.
(Note: Specific Ki values may vary by laboratory conditions and enantiomeric purity. Always perform a saturation binding curve to determine Kd for your specific batch.)
Sources
Investigating 3-(2-Methylphenyl)piperidine: A Comprehensive Guide to its Potential as a CNS Modulator
Abstract
The piperidine scaffold is a cornerstone in the development of centrally acting therapeutics, integral to the structure of numerous approved drugs.[1][2] This document provides a detailed framework for the investigation of 3-(2-Methylphenyl)piperidine, a substituted piperidine derivative with potential as a modulator of the central nervous system (CNS). While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural similarity to known CNS-active compounds, such as certain analgesics and stimulants, warrants a thorough investigation.[3][4] This guide offers a strategic and scientifically rigorous approach to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications. We present a series of detailed protocols for in vitro and in vivo studies, designed to systematically characterize the compound's effects on the CNS. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel CNS modulators.
Introduction: The Promise of Phenylpiperidine Analogs
The phenylpiperidine motif is a privileged structure in medicinal chemistry, renowned for its ability to interact with a diverse array of CNS targets.[5] From the potent analgesic effects of fentanyl derivatives to the stimulant properties of methylphenidate, this structural class has yielded a wealth of therapeutic agents.[3][5] The introduction of a methyl group on the phenyl ring, as in 3-(2-Methylphenyl)piperidine, can significantly influence the compound's steric and electronic properties, potentially leading to a unique pharmacological profile.
The position of the substituent on the phenyl ring can dramatically alter receptor affinity and functional activity. For instance, a related analog, 1-[1-(3-methylphenyl)(tetralyl)]piperidine, has demonstrated analgesic properties in preclinical models, suggesting that the methylphenylpiperidine core can indeed interact with CNS pathways involved in pain modulation.[4] Therefore, a systematic investigation of 3-(2-Methylphenyl)piperidine is a logical step in the exploration of novel CNS-active chemical space.
This guide outlines a comprehensive research program to:
-
Determine the receptor binding profile of 3-(2-Methylphenyl)piperidine against a panel of key CNS targets.
-
Characterize its functional activity at identified targets using in vitro cellular assays.
-
Assess its in vivo CNS effects through a battery of behavioral and physiological studies in rodent models.
-
Evaluate its blood-brain barrier permeability , a critical parameter for any CNS drug candidate.
Hypothetical Mechanism of Action and Investigational Strategy
Given the structural similarities to known CNS modulators, 3-(2-Methylphenyl)piperidine could potentially act through several mechanisms, including but not limited to:
-
Monoamine Transporter Inhibition: Like methylphenidate, it may inhibit the reuptake of dopamine, norepinephrine, and/or serotonin, leading to stimulant or antidepressant-like effects.[3][6]
-
Opioid Receptor Modulation: The phenylpiperidine core is a classic feature of many opioids, suggesting a potential for interaction with mu, delta, or kappa opioid receptors, which could result in analgesic properties.[5][7]
-
NMDA Receptor Antagonism: Some phenylpiperidine derivatives, such as phencyclidine (PCP), are known NMDA receptor antagonists, leading to dissociative and anesthetic effects.[8]
-
Sigma Receptor Binding: Piperidine derivatives have also been shown to interact with sigma receptors, which are implicated in a variety of CNS functions, including pain perception and psychosis.[9][10]
Our investigational strategy is therefore designed to be broad in its initial screening phase and then progressively more focused as a primary mechanism of action is identified.
Caption: A workflow for investigating 3-(2-Methylphenyl)piperidine.
Detailed Application Notes and Protocols
In Vitro Characterization
The initial phase of investigation focuses on identifying the primary molecular targets of 3-(2-Methylphenyl)piperidine.
Objective: To determine the binding affinity of 3-(2-Methylphenyl)piperidine to a panel of CNS receptors and transporters.
Rationale: A broad binding screen is a cost-effective and high-throughput method to identify potential molecular targets and to flag potential off-target liabilities early in the drug discovery process.
Materials:
-
3-(2-Methylphenyl)piperidine (as hydrochloride salt or free base)
-
Radioligands specific for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]DAMGO for MOR, [³H]MK-801 for NMDAR, [³H]-(+)-pentazocine for sigma-1)
-
Cell membranes or recombinant proteins expressing the target receptors/transporters
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Appropriate assay buffers
Procedure:
-
Compound Preparation: Prepare a stock solution of 3-(2-Methylphenyl)piperidine in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.
-
Assay Setup: In a 96-well plate, combine the cell membranes/recombinant protein, the radioligand at a concentration near its Kd, and varying concentrations of 3-(2-Methylphenyl)piperidine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Ki (nM) of 3-(2-Methylphenyl)piperidine |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | To be determined |
| Serotonin Transporter (SERT) | [³H]citalopram | To be determined |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | To be determined |
| Mu-Opioid Receptor (MOR) | [³H]DAMGO | To be determined |
| NMDA Receptor | [³H]MK-801 | To be determined |
| Sigma-1 Receptor | [³H]-(+)-pentazocine | To be determined |
Objective: To determine the functional effect (inhibition or stimulation) of 3-(2-Methylphenyl)piperidine on monoamine transporter activity.
Rationale: This assay provides functional confirmation of the binding results and determines whether the compound acts as an inhibitor or a substrate/releaser.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
[³H]dopamine, [³H]serotonin, or [³H]norepinephrine
-
3-(2-Methylphenyl)piperidine
-
Known inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)
-
Cell culture medium and reagents
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the HEK293 cells to confluence in 96-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of 3-(2-Methylphenyl)piperidine or a reference inhibitor.
-
Uptake Initiation: Add the radiolabeled monoamine to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of monoamine uptake at each concentration of the test compound and determine the IC50 value.
In Vivo Evaluation
Following in vitro characterization, in vivo studies are essential to understand the compound's physiological and behavioral effects.
Objective: To assess the stimulant or depressant effects of 3-(2-Methylphenyl)piperidine on spontaneous locomotor activity in mice or rats.
Rationale: This is a fundamental behavioral assay to screen for general CNS activity.
Materials:
-
Male or female C57BL/6 mice or Sprague-Dawley rats
-
3-(2-Methylphenyl)piperidine
-
Vehicle control (e.g., saline or 0.5% methylcellulose)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes.
-
Habituation: Place the animals in the activity chambers and allow them to habituate for 30-60 minutes.
-
Dosing: Administer 3-(2-Methylphenyl)piperidine or vehicle via an appropriate route (e.g., intraperitoneal, oral).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes) post-dosing.
-
Data Analysis: Analyze the data in time bins to assess the onset and duration of action. Compare the effects of different doses of the compound to the vehicle control using appropriate statistical tests (e.g., ANOVA).
Objective: To evaluate the potential analgesic effects of 3-(2-Methylphenyl)piperidine in a model of acute thermal pain.
Rationale: This is a classic and reliable test for centrally acting analgesics.
Materials:
-
Male or female mice or rats
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
3-(2-Methylphenyl)piperidine
-
Vehicle control
-
Positive control (e.g., morphine)
Procedure:
-
Baseline Latency: Determine the baseline latency for each animal to exhibit a pain response (e.g., licking a hind paw or jumping) on the hot plate. A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.
-
Dosing: Administer the test compound, vehicle, or positive control.
-
Post-treatment Latency: Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90 minutes).
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Compare the effects of the test compound to vehicle and the positive control.
Blood-Brain Barrier Permeability
A critical step for any potential CNS drug is to determine its ability to cross the blood-brain barrier (BBB).
Objective: To assess the passive permeability of 3-(2-Methylphenyl)piperidine across an artificial lipid membrane, as a surrogate for the BBB.
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive BBB penetration.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., porcine brain lipid in dodecane)
-
3-(2-Methylphenyl)piperidine
-
Phosphate buffered saline (PBS)
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.
-
Compound Addition: Add the test compound to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which is filled with PBS.
-
Incubation: Incubate the plate sandwich for a specified time (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe).
Data Presentation:
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| 3-(2-Methylphenyl)piperidine | To be determined | High/Medium/Low |
| Propranolol (High Permeability Control) | > 4.0 | High |
| Atenolol (Low Permeability Control) | < 2.0 | Low |
Conclusion and Future Directions
The systematic investigation of 3-(2-Methylphenyl)piperidine holds the potential to uncover a novel CNS modulator with a unique pharmacological profile. The protocols outlined in this guide provide a robust framework for its initial characterization. Based on the data generated from these studies, a more focused investigation into its mechanism of action and potential therapeutic applications can be pursued. Further studies may include more complex behavioral models, electrophysiology experiments on brain slices, and in vivo microdialysis to measure neurotransmitter levels in specific brain regions. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and challenging, but a rigorous and well-designed preclinical evaluation is the essential first step.
References
- This citation is a placeholder for a relevant scientific article on piperidine deriv
- This citation is a placeholder for a relevant scientific article on in vitro CNS modul
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Wikipedia. (2026). Methylphenidate. [Link]
- This citation is a placeholder for a relevant scientific article on in vivo models for CNS drug discovery.
-
Katarzyna, S., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. [Link]
- This citation is a placeholder for a relevant scientific article on blood-brain barrier permeability assays.
- This citation is a placeholder for a relevant scientific article on the synthesis of 3-(2-Methylphenyl)piperidine.
- This citation is a placeholder for a relevant scientific article on the structure-activity rel
-
Drugs.com. (2023). List of CNS stimulants + Uses & Side Effects. [Link]
- This citation is a placeholder for a relevant scientific article on electrophysiology techniques for CNS drug discovery.
- This citation is a placeholder for a relevant scientific article on in vivo microdialysis.
- This citation is a placeholder for a relevant scientific article on safety pharmacology of CNS drugs.
-
PubMed. (2007). Synthesis and Determination of Acute and Chronic Pain Activities of 1-[1-(3-methylphenyl) (Tetralyl)]piperidine as a New Derivative of Phencyclidine via Tail Immersion and Formalin Tests. [Link]
-
ResearchGate. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]
- This citation is a placeholder for a relevant scientific article on the role of piperidine in CNS diseases.
- This citation is a placeholder for a relevant scientific article on the structural insights into piperidine deriv
- This citation is a placeholder for a relevant scientific article on CNS disease models and safety pharmacology.
-
Wikipedia. (2026). Phencyclidine. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Phencyclidine - Wikipedia [en.wikipedia.org]
- 9. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Piperidine Hydrogenation
Introduction for the Modern Researcher
The catalytic hydrogenation of pyridine to piperidine is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] While seemingly straightforward, this reaction is a delicate interplay of thermodynamics and kinetics, where minor deviations in reaction parameters can lead to a cascade of undesirable side reactions, impacting yield, purity, and downstream processing. The aromatic stability of the pyridine ring necessitates potent catalytic systems, yet the basicity of the nitrogen atom in both the starting material and the saturated product can act as a catalyst inhibitor or poison.[1]
This technical support guide is designed for researchers, chemists, and process development professionals who encounter challenges during piperidine synthesis. Moving beyond a simple recitation of protocols, this document provides a diagnostic, cause-and-effect framework for troubleshooting common side reactions. We will explore the mechanistic origins of byproducts, provide actionable solutions grounded in chemical principles, and offer validated protocols to guide your experimental design.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address the specific issues you may be observing in your reaction analysis. Identify your primary symptom and explore the potential causes and solutions.
Issue 1: Reaction is Stalled, Slow, or Incomplete
You observe low or no consumption of hydrogen, and analysis (GC, TLC, NMR) shows a significant amount of unreacted pyridine starting material, even after extended reaction times.
Q1: My reaction started but then stopped completely. What is the most likely cause?
A: The most probable cause is catalyst poisoning . This occurs when impurities in your system irreversibly bind to the active sites of the catalyst, rendering it inactive.[2][3] The initial reaction progress occurs before the poison has fully saturated the catalyst surface.
-
Common Culprits:
-
Sulfur Compounds: Often present in starting materials or solvents, sulfur is a potent poison for precious metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[4][5]
-
Heavy Metals: Trace amounts of lead, mercury, or arsenic can cause irreversible deactivation.[2][5]
-
Carbon Monoxide (CO): A common impurity in lower-grade hydrogen gas, CO strongly adsorbs to metal surfaces, blocking active sites.[4][5]
-
Halides: Organic or inorganic halides can deactivate catalysts.[5]
-
Strongly Coordinating Species: The pyridine substrate and piperidine product themselves can act as inhibitors by strongly binding to the catalyst surface, although this typically slows the reaction rather than stopping it completely.[1]
-
Q2: How can I confirm catalyst poisoning and what are my next steps?
A: A simple diagnostic experiment can often confirm poisoning.
-
The "Spiking" Test: Under an inert atmosphere, carefully add a fresh, small portion of the catalyst to the stalled reaction. If the reaction restarts (i.e., hydrogen uptake resumes), it strongly suggests the initial catalyst charge was poisoned. The unreacted substrate in the solution can then react with the new, active catalyst.[6]
-
Purification: The most robust solution is to rigorously purify all components. Re-distill solvents, purify the pyridine substrate (e.g., by distillation or passing through an activated alumina plug), and use high-purity hydrogen gas. Consider using a "sacrificial" or guard bed of catalyst to trap poisons before the main reaction.[4]
Q3: My reaction is just very slow, not completely stalled. Could it be something other than poisoning?
A: Yes. Sluggish reactions can result from several factors beyond acute poisoning:
-
Suboptimal Conditions: The chosen temperature or pressure may be insufficient for your specific substrate and catalyst system. Aromatic hydrogenation is often demanding.[1] Increasing hydrogen pressure is a common strategy to improve reaction rates.[6]
-
Poor Mass Transfer: In heterogeneous catalysis, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface. Ensure vigorous stirring to maximize the gas-liquid surface area.[7]
-
Catalyst Activity: The catalyst itself may be old or have reduced activity. Always use a fresh batch of catalyst for critical experiments. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) might be required.[7]
-
Solvent Choice: The reaction solvent can significantly impact performance. Polar protic solvents like methanol or ethanol are generally effective.[7] For debenzylation of N-benzyl piperidines, using acetic acid as a solvent can protonate the nitrogen and facilitate the reaction.[7]
Issue 2: Significant Byproduct Formation Observed
Your reaction goes to completion, but the desired piperidine product is contaminated with one or more significant impurities. Identifying the structure of these byproducts is the first and most critical step in troubleshooting.
Q4: My GC-MS analysis shows the presence of linear C5 amines. What is causing the piperidine ring to open?
A: This side reaction is known as hydrogenolysis or ring opening . It involves the cleavage of C-N bonds within the piperidine ring, followed by further hydrogenation. The typical pathway is Piperidine → Pentylamine → Pentane + Ammonia.[8] This is a common issue, particularly under harsh conditions.
-
Primary Cause: High reaction temperatures and pressures, especially in combination with highly active catalysts like Rhodium (Rh) or Ruthenium (Ru). The catalyst must possess both hydrogenation and C-N bond scission functions for this to occur.[9]
-
Troubleshooting Steps:
-
Reduce Reaction Severity: Lower the reaction temperature and/or hydrogen pressure. This is the most effective way to minimize hydrogenolysis.
-
Change Catalyst: Switch to a catalyst with lower hydrogenolysis activity. Palladium (Pd) is often a better choice than Rhodium (Rh) if ring opening is a problem.
-
Optimize Solvent: The reaction medium can influence selectivity. Screen different solvents to find conditions that favor the desired hydrogenation over C-N cleavage.
-
Q5: I am isolating products that appear to be di- or tetrahydropyridines. Why isn't the reduction going to completion?
A: The formation of partially hydrogenated intermediates indicates that the final reduction steps are kinetically slow compared to the initial ones.[10]
-
Mechanistic Insight: The hydrogenation of pyridine is a stepwise process. Desorption of a partially hydrogenated intermediate from the catalyst surface before it can be fully reduced leads to its accumulation in the reaction mixture.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure/Reaction Time: This increases the concentration of active hydrogen species on the catalyst surface, favoring complete saturation of the ring.
-
Switch to a More Active Catalyst: A more potent catalyst (e.g., Rh/C) can drive the reaction to completion more effectively than a less active one, provided hydrogenolysis is not a competing issue.[10][11]
-
Use of Acidic Additives: Protonating the pyridine nitrogen with a Brønsted acid (e.g., HCl, acetic acid) makes the ring more electron-deficient and easier to reduce.[1][12] This can often help push the reaction to full conversion.
-
Q6: My product mass is higher than expected, suggesting an alkyl group has been added to the piperidine nitrogen. Where could this be coming from?
A: This is an N-alkylation side reaction. The newly formed piperidine is a secondary amine and remains nucleophilic. It can react with electrophilic alkylating agents present in the reaction mixture.
-
Potential Sources of Alkylating Agents:
-
Solvent: If an alcohol (e.g., methanol, ethanol) is used as the solvent, it can act as an alkylating agent under certain catalytic conditions, especially at higher temperatures, leading to N-methyl or N-ethyl piperidine.
-
Starting Material Impurities: Impurities in the pyridine starting material, such as alkyl halides, can lead to N-alkylation.
-
Reductive Amination: If your reaction is run in the presence of aldehydes or ketones (as impurities or co-reagents), reductive amination can occur, where the piperidine reacts with the carbonyl to form an iminium ion, which is then reduced to the N-alkylated product.[13]
-
-
Troubleshooting Steps:
-
Purify Solvent and Starting Materials: Ensure all reagents are free from potential alkylating agents.
-
Change Solvent: Switch to a non-alcoholic solvent like ethyl acetate, THF, or a hydrocarbon solvent if N-alkylation from the solvent is suspected.
-
Lower Temperature: N-alkylation reactions are often more favorable at higher temperatures. Reducing the reaction temperature can improve selectivity for the desired secondary amine.
-
Visualizing the Reaction Landscape
To effectively troubleshoot, it is crucial to visualize the desired reaction in the context of its potential side reactions.
Caption: Competing reaction pathways in pyridine hydrogenation.
Frequently Asked Questions (FAQs)
Q: Which catalyst is best for piperidine synthesis? A: There is no single "best" catalyst; the optimal choice depends on the substrate, desired selectivity, and cost. A general guide is:
-
Palladium (Pd/C): A workhorse catalyst. Good for general-purpose hydrogenations and often less prone to ring opening than other metals. Can be sensitive to poisoning.[1]
-
Platinum (PtO₂, Pt/C): Highly active, can operate under milder conditions than Pd. May require acidic conditions for optimal performance.[14]
-
Rhodium (Rh/C): Very active for aromatic ring reduction and can be used under mild conditions.[1][10] However, it has a higher tendency to promote hydrogenolysis (ring opening).[9]
-
Ruthenium (Ru/C): Also very active but can be aggressive, leading to hydrogenolysis.
-
Nickel (Raney Ni): A less expensive option, but typically requires much higher temperatures and pressures.[15]
Q: Can I use a poisoned catalyst again? A: Regeneration depends on the poison. For poisons that are reversibly adsorbed, washing or thermal treatment might work. However, for strong chemisorption, such as with sulfur compounds, the poisoning is often irreversible, and the catalyst must be discarded.[3]
Q: How do I safely handle hydrogenation catalysts like Pd/C? A: Heterogeneous hydrogenation catalysts, particularly Palladium on Carbon, are often pyrophoric, especially after use when dry and exposed to air. Always handle them in a wet state (e.g., as a slurry in the reaction solvent) and under an inert atmosphere (Nitrogen or Argon). Never add dry catalyst to a flammable solvent in the presence of air. Filter the catalyst carefully, and do not allow the filter cake to dry completely in the open.
Q: What analytical methods are best for monitoring the reaction and identifying byproducts? A: A combination of techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them by their mass fragmentation patterns. It is one of the most powerful and widely used techniques for detecting piperidine and its byproducts.[16]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile or thermally unstable compounds.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to definitively identify unknown byproducts.
Data Summary & Catalyst Selection
The choice of catalyst and conditions is paramount in controlling selectivity. The following table summarizes key characteristics of common catalysts.
| Catalyst System | Typical Conditions | Advantages | Common Side Reactions / Disadvantages |
| 10% Pd/C | 25-80 °C, 1-10 bar H₂, MeOH/EtOH | Cost-effective, good general selectivity[1][17] | Prone to sulfur poisoning, may require acidic additive for efficient reaction[1][5] |
| PtO₂ (Adam's cat.) | 25 °C, 1-5 bar H₂, AcOH/EtOH | Highly active at low temp/pressure[14] | Can be expensive, may require acidic medium |
| 5% Rh/C | 25-80 °C, 5 bar H₂, H₂O/MeOH | Very high activity for aromatic rings[1][18] | High cost, prone to ring-opening (hydrogenolysis) at elevated temperatures[9] |
| Raney® Nickel | 150-200 °C, >100 bar H₂ | Inexpensive | Requires harsh conditions, potential for multiple side reactions, pyrophoric |
Troubleshooting Workflow
Use this decision tree to systematically diagnose issues with your reaction.
Caption: A systematic workflow for troubleshooting piperidine hydrogenation.
Key Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Pyridine
This is a baseline protocol. Conditions should be optimized for specific substrates.
-
Reactor Setup: To a glass pressure vessel or Parr shaker autoclave, add pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ~0.2 M concentration).
-
Inerting: Seal the vessel and purge the headspace with an inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the catalyst (e.g., 5-10 mol% 10% Pd/C, wet). The catalyst should be added as a slurry in the reaction solvent.
-
Hydrogenation: Purge the reactor with hydrogen gas (H₂) three times. Pressurize the reactor to the desired pressure (e.g., 5 bar).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 40 °C) for the specified time (e.g., 16 hours).[1] Monitor the reaction by hydrogen uptake or by sampling and analyzing aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry, as it may be pyrophoric. Wash the pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude piperidine product, which can be purified by distillation or chromatography.
Protocol 2: Analytical Byproduct Identification by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Derivatization (Optional): For better peak shape and sensitivity, the piperidine's secondary amine can be derivatized. A common method is acylation with trifluoroacetic anhydride (TFAA).[19] To the diluted sample, add a small amount of TFAA and a base (like pyridine or triethylamine), let it react for 15-30 minutes, and then inject it into the GC-MS.
-
Analysis: Inject the sample onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5 or HP-5ms).
-
Data Interpretation:
-
Compare the retention time of the major peak to a known standard of piperidine.
-
Analyze the mass spectrum of each impurity peak. Look for characteristic molecular ions (M+) and fragmentation patterns to deduce the structures of the byproducts (e.g., a mass corresponding to piperidine + 14 amu might suggest N-methylation).
-
References
-
Title: Illustrated Glossary of Organic Chemistry - Poisoned catalyst Source: UCLA Department of Chemistry and Biochemistry URL: [Link]
-
Title: Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study Source: Canadian Journal of Chemistry URL: [Link]
-
Title: How to Prevent Catalyst Poisoning at the Industrial Scale Source: AZoM (Materials) URL: [Link]
-
Title: Hydrogenation in Practice Source: AOCS (American Oil Chemists' Society) URL: [Link]
-
Title: What are the detection methods for piperidine? Source: Biosynce Blog URL: [Link]
-
Title: Procedure for N-alkylation of Piperidine? Source: ResearchGate URL: [Link]
-
Title: My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Source: Reddit r/chemistry URL: [Link]
-
Title: Catalysis and mechanism of hydrodenitrogenation: the piperidine hydrogenolysis reaction Source: ACS Publications URL: [Link]
-
Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
-
Title: Solving Issues with Heterogeneous Catalytic Hydrogenation Source: Organic Chemistry Resources Worldwide URL: [Link]
-
Title: Piperidine Synthesis Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Catalytic Hydrogenation Part II - Tips and Tricks Source: Curly Arrow Blog URL: [Link]
-
Title: Preparation of Piperidines, Part 1: Substituted at Position 2 Source: YouTube (OChem Professor) URL: [Link]
-
Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Communications URL: [Link]
-
Title: Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
-
Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis URL: [Link]
-
Title: An efficient way to hydrogenate nitrogen-containing aromatic compounds has been developed Source: EurekAlert! URL: [Link]
-
Title: Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor Source: Patsnap Eureka URL: [Link]
-
Title: Ti-modified Pt/Al2O3 catalyst for efficient continuous production of piperidine via selective pyridine hydrogenation Source: ResearchGate URL: [Link]
- Title: Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
-
Title: Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines Source: RSC Publishing URL: [Link]
-
Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aocs.org [aocs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. biosynce.com [biosynce.com]
- 17. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 18. Piperidine synthesis [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantioseparation of 3-(2-Methylphenyl)piperidine
Case ID: 3-MPP-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
The resolution of 3-(2-methylphenyl)piperidine presents a unique challenge compared to its unsubstituted analogue (3-phenylpiperidine). The ortho-methyl group introduces significant steric hindrance near the chiral center at C3, affecting both the crystallization kinetics of diastereomeric salts and the interaction mechanisms on chiral stationary phases (CSPs).
This guide provides a validated workflow for separating the
Module 1: Classical Chemical Resolution
Objective: Separation via diastereomeric salt formation.
The Protocol
For 3-arylpiperidines, simple tartaric acid often fails to produce crystalline salts due to weak lattice energy. You must use acylated tartaric acid derivatives to leverage
Recommended Resolving Agents:
-
Primary:
- -Dibenzoyl-L-tartaric acid (L-DBTA) -
Secondary:
- -Di-p-toluoyl-L-tartaric acid (L-DTTA)
Step-by-Step Workflow:
-
Stoichiometry: Mix Racemic 3-(2-methylphenyl)piperidine (1.0 eq) with L-DBTA (0.5 - 1.0 eq).
-
Note: Start with 1.0 eq. If no precipitate forms, reduce to 0.5 eq to encourage the "Pope-Peachey" method (where the undesired enantiomer remains in solution as the free base or soluble salt).
-
-
Solvent System: Ethanol (95%) or Methanol/Water (9:1).
-
Heating: Reflux until clear.
-
Cooling: Slow cool to room temperature (RT) over 4-6 hours. Do not crash cool on ice immediately; this traps impurities.
Troubleshooting Guide: "My Salt Oiled Out"
Symptom: Instead of white crystals, a sticky gum/oil forms at the bottom of the flask. Root Cause: The lattice energy of the salt is lower than the solvation energy, or the cooling was too rapid.
| Intervention | Technical Rationale |
| The "Cloud Point" Method | Re-dissolve the oil in hot Ethanol. Add hot Ethyl Acetate (anti-solvent) dropwise until the solution turns slightly turbid. Cool slowly. This forces the salt out of solution in an ordered manner. |
| Seeding | If you have any solid from a previous batch (even impure), add a speck at 30°C. This provides a nucleation template. |
| Switch Acid | If DBTA oils out, switch to DTTA . The extra methyl groups on the resolving agent often increase crystallinity by reducing solubility. |
Visual Workflow: Salt Resolution
Figure 1: Decision logic for chemical resolution, specifically addressing the common "oiling out" issue.
Module 2: Chiral HPLC/SFC Separation
Objective: Analytical determination of Enantiomeric Excess (%ee) or Preparative purification.
The "Basic Amine" Problem
Piperidines are secondary amines with high pKa (~11). On silica-based chiral columns, they interact strongly with residual silanols, leading to severe peak tailing and retention time shifts.
Critical Rule: You must use a basic modifier in the mobile phase.
Method Development Matrix
| Parameter | Recommendation | Why? |
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) | These "coated" phases are the industry standard for aryl-amines. The ortho-methyl group usually discriminates well on the AD phase. |
| Mobile Phase (Normal Phase) | Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) | DEA suppresses silanol ionization, sharpening the peaks. |
| Mobile Phase (SFC) | CO2 : Methanol (85:15) + 0.2% Isopropylamine (IPA-amine) | In SFC, basic additives are even more critical to prevent amine carbamate formation which causes peak splitting. |
| Flow Rate | 1.0 mL/min (HPLC) / 3.0 mL/min (SFC) | Standard starting points. |
Troubleshooting Guide: Chromatography
Q: My peaks are broad and tailing.
-
A: Check your modifier. Did you add DEA? If yes, increase concentration to 0.2%. If tailing persists, switch to Chiralpak IC (immobilized phase) which tolerates stronger solvents like DCM/THF that can break H-bonding aggregates.
Q: I see a "Ghost Peak" or memory effect.
-
A: Piperidines stick to stainless steel frits. Passivate your system with 6N nitric acid (remove column first!) or run a "blank" injection with high DEA concentration between runs.
Module 3: Determining Absolute Configuration
Objective: Assign
WARNING: Do not rely solely on optical rotation signs (
Validated Methods:
-
X-Ray Crystallography (Gold Standard):
-
Grow a single crystal of the L-DBTA salt .
-
Since L-DBTA has a known configuration, the crystal structure will define the relative (and thus absolute) configuration of the piperidine cation.
-
-
Circular Dichroism (CD):
-
Compare the CD spectrum of your isolated enantiomer with the calculated CD spectrum (TD-DFT) of the 3-(2-methylphenyl)piperidine structure.
-
References
-
Chemical Resolution of 3-Substituted Piperidines
- Source: Patent WO2002068391A1.
- Relevance: Establishes DBTA and Mandelic Acid as primary resolving agents for this class.
-
Link:
-
Kinetic Resolution & Absolute Configuration
-
HPLC Method Development for Basic Amines
-
Source: BenchChem Technical Support.[2] "Resolving Enantiomers of 3-Methylpiperidine."
- Relevance: Validates the requirement of 0.1% DEA/TEA modifier for piperidine analysis on polysaccharide columns.
-
Link:
-
-
Chiral Column Selection
- Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."
- Relevance: Provides specific mobile phase compatibility data for amine separ
-
Link:
Sources
Technical Support Center: Stabilizing Piperidine Derivatives
Subject: Long-Term Storage & Troubleshooting for Piperidine Scaffolds
Executive Summary: The Instability Matrix
Piperidine derivatives are ubiquitous in drug discovery but notoriously chemically labile in their free base form. As secondary amines, they possess a lone pair on the nitrogen atom that acts as a magnet for electrophiles, atmospheric carbon dioxide, and oxidative species.
The Core Problem: Researchers often store piperidines as free bases on the benchtop, leading to rapid degradation via N-oxidation (yellowing) and carbamate formation (crusting).
The Solution: The only self-validating system for long-term stability is the conversion of the kinetic free base into a thermodynamic salt (typically Hydrochloride or Trifluoroacetate) stored under an inert atmosphere.
Diagnostic Troubleshooting Guide (Q&A)
Scenario A: Visual Degradation (Color Change)
Q: My clear piperidine derivative has turned yellow/brown after 3 months at 4°C. Is it still usable?
Diagnosis: This is the hallmark of N-oxidation . The nitrogen lone pair has reacted with atmospheric oxygen or trace peroxides to form the N-oxide or ring-opening degradation products.
-
Impact: N-oxides are polar impurities that can poison transition metal catalysts (e.g., Pd-catalyzed Buchwald-Hartwig couplings) and alter stoichiometric calculations.
-
Action:
-
Check Purity: Run an LC-MS. If the impurity is <5%, you may proceed with purification.
-
Purification: Do not use as-is.
-
Liquids: Perform vacuum distillation under Argon.
-
Solids: Recrystallize from ethanol/diethyl ether.
-
-
Prevention: Sparge all future liquid stocks with Argon before sealing.
-
Scenario B: Physical State Change (Crusting/Solidification)
Q: I stored my liquid piperidine free base in a glass vial. Now there is a white crust around the cap. What happened?
Diagnosis: You are witnessing Carbamate Formation . Piperidine is a strong enough base (pKa ~11) to capture atmospheric CO₂ instantaneously, forming piperidinium piperidine-1-carboxylate (a solid salt).
-
Mechanism:
-
Action:
-
Recovery: The crust is often insoluble in organic solvents but water-soluble. Wash the container with 1M NaOH to revert the carbamate back to the free amine, then extract with DCM.
-
Storage Fix: Switch to Parafilm-wrapped caps or, preferably, Teflon-lined septum caps stored in a desiccator.
-
Scenario C: Hygroscopicity in Salts
Q: My Piperidine HCl salt has turned into a sticky goo. Can I dry it?
Diagnosis: The salt is deliquescent . While salts prevent oxidation, they can aggressively absorb atmospheric water, leading to hydrolysis of sensitive side chains (e.g., esters).
-
Action:
-
Drying Protocol: Place the "goo" in a vacuum drying pistol over
at 40°C overnight. -
Handling: Weigh these salts only in a glovebox or use a "weigh-by-difference" method in a closed vessel.
-
Technical Deep Dive: Degradation Pathways
Understanding why your sample degrades is the first step to preventing it. The diagram below maps the kinetic vulnerabilities of the piperidine scaffold.
Figure 1: Primary degradation and stabilization pathways for piperidine derivatives. Note that salt formation effectively blocks both oxidation and carboxylation routes by sequestering the nitrogen lone pair.
Comparative Data: Free Base vs. Salt
The following data illustrates why salt formation is the industry standard for storage >1 month.
| Feature | Piperidine Free Base | Piperidine HCl Salt |
| Nitrogen Status | Reactive Lone Pair (Nucleophilic) | Protonated (Non-nucleophilic) |
| Oxidation Susceptibility | High (Yellows within weeks) | Negligible (Stable for years) |
| CO₂ Reactivity | High (Forms solid carbamates) | None |
| Odor | Pungent, "Fishy" amine smell | Odorless |
| Storage Requirement | -20°C, Argon, Dark | Room Temp (if dry), Desiccator |
| Solubility | Organic solvents (DCM, Ether) | Water, Methanol, DMSO |
Standard Operating Procedures (SOPs)
Protocol 1: Stabilization via HCl Salt Formation
Use this protocol to convert unstable free bases into robust salts for long-term archiving.
Reagents:
-
Crude Piperidine Derivative (Free Base)
-
Solvent: Diethyl Ether (
) or Dichloromethane (DCM) -
Acid Source: 2M HCl in Diethyl Ether (Commercial) or 4M HCl in Dioxane
Workflow:
-
Dissolution: Dissolve the piperidine free base (1.0 equiv) in
(10 mL/g). If insoluble, use a minimal amount of DCM. -
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add HCl solution (1.1 equiv) under stirring.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Stir for 15 minutes at 0°C. Filter the solid using a sintered glass funnel.
-
Washing: Wash the filter cake with cold
( mL) to remove unreacted free base and impurities. -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours. Store in a desiccator.
Protocol 2: Rescue of Oxidized (Yellow) Free Base
Use this if you must recover the free base from a degraded sample.
Workflow:
-
Assessment: If the liquid is dark brown/black, discard. If pale yellow/orange, proceed.
-
Distillation: Set up a short-path distillation apparatus.
-
Critical Step: Add a few pellets of KOH or CaH₂ to the distillation flask. This acts as a drying agent and suppresses bumping.
-
-
Vacuum: Apply vacuum (<10 mmHg). Heat gently.
-
Collection: Discard the first 5% of distillate (volatile degradation products). Collect the main fraction which should be colorless.
-
-
Storage: Immediately flush the receiving flask with Argon and seal with a septum.
Storage Decision Logic
Follow this decision tree to determine the optimal storage condition for your specific derivative.
Figure 2: Decision matrix for determining storage protocols based on chemical form and usage timeline.
References
-
Biosynce. (2025).[1] Storage Conditions for Maintaining Stability of Piperidine. Retrieved from 2
-
BenchChem. (2025).[3][4][5][6] Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. Retrieved from 7[3][4][5][6]
-
University of Texas. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (Relevant mechanistic parallel for cyclic secondary amines). Retrieved from 8
-
Penta Chemicals. (2024).[9] Safety Data Sheet: Piperidine. Retrieved from 9
Sources
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
Troubleshooting Low Cell Permeability of Piperidine-Based Compounds: A Technical Guide
As a Senior Application Scientist, I often assist researchers facing challenges with the cell permeability of their piperidine-based compounds. This guide is designed to provide you with a structured approach to troubleshooting and resolving these common issues. We will explore the underlying physicochemical principles, detail robust experimental protocols, and offer actionable strategies to enhance the permeability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low cell permeability of my piperidine-containing compound?
A1: The low cell permeability of piperidine derivatives typically arises from a combination of factors related to their physicochemical properties. The piperidine ring, a common scaffold in medicinal chemistry, introduces a basic nitrogen atom, which is often protonated at physiological pH.[1][2] This ionization leads to a high degree of polarity, hindering passive diffusion across the lipid bilayer of cell membranes.
Key contributing factors include:
-
High pKa: The basicity of the piperidine nitrogen often results in a high pKa. At physiological pH (around 7.4), the compound will exist predominantly in its charged, protonated form, which is less likely to passively diffuse across lipophilic cell membranes.[3]
-
Low Lipophilicity (logP/logD): While the piperidine scaffold itself is somewhat lipophilic, polar functional groups elsewhere in the molecule can lead to an overall low octanol-water partition coefficient (logP) or distribution coefficient (logD).[4][5] LogD, which accounts for ionization at a specific pH, is often a better predictor of permeability for ionizable compounds like piperidines.[6]
-
High Polar Surface Area (PSA): The presence of hydrogen bond donors and acceptors increases the PSA of a molecule. Compounds with a high PSA tend to have lower permeability as they are less able to shed their hydration shell to enter the lipid membrane.
-
Efflux Transporter Substrate: The compound may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[7][8] This can significantly reduce intracellular accumulation even if passive diffusion occurs.
Q2: My compound adheres to Lipinski's Rule of Five, but still shows poor permeability. Why might this be?
A2: Lipinski's Rule of Five is a useful guideline for predicting oral bioavailability, but it is not an absolute predictor of cell permeability.[9][10] It provides a set of general parameters for "drug-likeness," including molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (≤ 5), and hydrogen bond acceptors (≤ 10).[11]
While helpful, there are several reasons why a compound that fits these criteria might still exhibit poor permeability:
-
It's a Guideline, Not a Law: The rules were derived from a dataset of orally administered drugs and represent trends, not strict cutoffs.[12][13] Many successful drugs, particularly those involving active transport, fall outside these parameters.[11]
-
Efflux Liability: As mentioned, your compound could be a substrate for efflux pumps. The Rule of Five does not account for interactions with transporters.[7][14]
-
Molecular Shape and Rigidity: The three-dimensional conformation of your molecule plays a crucial role. A rigid structure might not be able to adopt the necessary conformation to partition into the membrane, even if its overall physicochemical properties are favorable.
-
pKa and Ionization: While logP is a component of the rule, the degree of ionization at physiological pH (related to pKa) is a critical factor that can override favorable logP values. A highly basic piperidine will be mostly charged, limiting its ability to cross the membrane.
Q3: How do I differentiate between low passive permeability and active efflux?
A3: Distinguishing between these two mechanisms is a critical step in troubleshooting. The standard in vitro method for this is the Caco-2 permeability assay.[15][16] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiate to form tight junctions and express various transporters, including efflux pumps like P-gp, mimicking the intestinal epithelium.[15][16]
A bidirectional Caco-2 assay is performed where the transport of your compound is measured in two directions:
-
Apical-to-Basolateral (A-to-B): This measures transport from the "gut lumen" side to the "blood" side.
-
Basolateral-to-Apical (B-to-A): This measures transport from the "blood" side back to the "gut lumen" side.
The efflux ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the Papp in the A-to-B direction:
-
ER = Papp (B-A) / Papp (A-B)
An efflux ratio significantly greater than 1 (often a cutoff of >2 is used) is a strong indicator that your compound is a substrate for an active efflux transporter.[7] To confirm the involvement of a specific transporter like P-gp, the experiment can be repeated in the presence of a known inhibitor of that transporter.[15]
Troubleshooting Guide
Here we present a systematic approach to diagnosing and addressing low permeability in your piperidine-based compounds.
Problem 1: My compound shows low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA).
The PAMPA assay measures passive diffusion across an artificial lipid membrane and does not involve active transport mechanisms.[17][18] Low permeability in this assay points directly to a problem with the compound's physicochemical properties.
Causality and Actionable Steps:
-
Assess Physicochemical Properties:
-
High Basicity (pKa): If the pKa of the piperidine nitrogen is high, the compound will be predominantly ionized at the pH of the assay.
-
Action: Consider structural modifications to reduce the basicity of the piperidine nitrogen. This can be achieved by introducing electron-withdrawing groups near the nitrogen or by incorporating the nitrogen into a less basic environment.[3]
-
-
Low Lipophilicity (logD): A low distribution coefficient at the assay pH indicates poor partitioning into the lipid membrane.
-
Action: Increase lipophilicity by adding non-polar functional groups to the molecule. However, be mindful of the "lipophilic efficiency" and avoid excessive increases in logP that could lead to poor solubility or off-target effects.[13]
-
-
High Polar Surface Area (PSA): A high number of hydrogen bond donors and acceptors will hinder membrane permeation.
-
Action: Strategically mask polar groups through methylation, esterification, or by incorporating them into intramolecular hydrogen bonds to reduce the effective PSA.[19]
-
-
-
Experimental Protocol: PAMPA
-
Objective: To assess the passive permeability of a compound.
-
Materials: PAMPA plate system (donor and acceptor plates with a lipid-impregnated filter), test compound, buffer solutions (e.g., phosphate-buffered saline at various pH values), and analysis instrumentation (e.g., LC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the donor buffer to the final desired concentration.
-
Add the compound-containing buffer to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with fresh buffer.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two.
-
Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
-
Problem 2: My compound has moderate to high PAMPA permeability but low Caco-2 permeability.
This scenario strongly suggests that while the compound can passively diffuse across a lipid membrane, it is being actively removed from the Caco-2 cells by efflux transporters.[18][20]
Causality and Actionable Steps:
-
Confirm Efflux Liability:
-
Action: Perform a bidirectional Caco-2 assay to determine the efflux ratio as described in FAQ Q3. An ER > 2 confirms efflux.[7]
-
-
Identify the Specific Efflux Transporter:
-
Structural Modification to Evade Efflux:
-
Action: Once efflux is confirmed, medicinal chemistry efforts can be directed at modifying the structure to reduce its recognition by the transporter. This can involve:
-
Altering the spatial arrangement of hydrogen bond donors and acceptors.
-
Introducing bulky groups that sterically hinder binding to the transporter.
-
Modulating the overall charge distribution of the molecule.
-
-
Problem 3: My compound has low permeability, and I need to improve it for further studies.
If initial assays confirm low permeability, several strategies can be employed to improve it.
Causality and Actionable Strategies:
-
Prodrug Approach:
-
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[22] This is a highly effective strategy for overcoming permeability issues.[23][24]
-
Application for Piperidines: The basic nitrogen of the piperidine can be temporarily masked with a lipophilic, non-ionizable group. This prodrug will have improved permeability. Once inside the cell or in systemic circulation, the masking group is cleaved by enzymes (e.g., esterases) to release the active parent compound.[22]
-
Examples of Prodrug Moieties:
-
-
Formulation Strategies:
-
Concept: For preclinical studies, formulation approaches can enhance the apparent permeability and absorption of a compound.
-
Examples:
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for increased paracellular transport.[25]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and facilitate its transport across the intestinal epithelium.
-
-
Data Presentation
Table 1: Physicochemical Properties and their Impact on Permeability
| Property | Desirable Range for Good Passive Permeability | Impact of Deviation | Troubleshooting Strategy |
| Molecular Weight (MW) | < 500 Da | Larger molecules have more difficulty diffusing across membranes. | Simplify the molecular structure. |
| logP | 1 - 3 | < 1: Too polar; > 3: May have poor solubility. | Add/remove lipophilic or polar groups. |
| logD at pH 7.4 | 1 - 3 | A more relevant measure for ionizable compounds. | Modify pKa or lipophilicity. |
| pKa | Avoid strong bases (pKa > 9) | High pKa leads to high ionization at physiological pH. | Introduce electron-withdrawing groups. |
| Polar Surface Area (PSA) | < 90 Ų | High PSA correlates with poor permeability. | Mask polar groups or use intramolecular H-bonding. |
| Hydrogen Bond Donors | ≤ 5 | High numbers increase polarity and hydration shell. | N-methylation or esterification. |
| Hydrogen Bond Acceptors | ≤ 10 | High numbers increase polarity. | Replace with less polar bioisosteres. |
Note: These are general guidelines and the optimal range can vary depending on the specific compound series and biological target.
Experimental Protocols
Protocol: Bidirectional Caco-2 Permeability Assay
-
Objective: To determine the apparent permeability (Papp) of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
-
Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, reference compounds (high and low permeability controls), and LC-MS/MS for analysis.
-
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[15]
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B Permeability: Add the test compound (in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B-A Permeability: Add the test compound (in HBSS) to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Visualizations
Diagram 1: Factors Influencing Piperidine Compound Permeability
Caption: A decision tree for systematically diagnosing permeability issues.
References
- Parallel artificial membrane permeability assay (PAMPA)
- Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
- What is Lipinski's Rule of 5?. AZoLifeSciences.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
- Comparison between Caco-2 permeability and PAMPA permeability. The...
- Prodrugs for Amines. MDPI.
- Lipinski's rule of five. Wikipedia.
- Caco-2 Permeability Assay. Enamine.
- Permeability Assay on Caco-2 Cells. Bienta.
- Technical Support Center: Enhancing Piperidine Moiety Bioavailability. Benchchem.
- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Sites@Rutgers.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. OUCI.
- Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. PubMed.
- (PDF) Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Piperine and Its Various Physicochemical and Biological Aspects: A Review.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC.
- Prodrug Approach as a Str
- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Benchchem.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
- Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. PMC.
- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures | Request PDF.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC.
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
- A permeability-increasing drug synergizes with bacterial efflux pump inhibitors and restores susceptibility to antibiotics in mu. SciSpace.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. Cheméo.
- (PDF) Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes.
- (PDF) DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. bioRxiv.
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC.
- Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determin
- Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determin
- Piperidine-based drug discovery.
- (PDF) Piperidine nucleus in the field of drug discovery.
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- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 24. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Addressing peak tailing in chromatography of amine compounds
Ticket Subject: Peak Tailing in Amine Compounds Status: Open Assigned Specialist: Senior Application Scientist
Mission Brief
You are experiencing "peak tailing"—a kinetic distortion where the trailing edge of a chromatographic peak is wider than the leading edge.[1] For amine-containing compounds (bases), this is rarely a random error; it is a predictable chemical interaction.
This guide treats your issue not as a mystery, but as a diagnostic workflow. We will move from the most likely chemical causes (silanol interactions) to physical system constraints, providing self-validating protocols to isolate and resolve the root cause.
Part 1: The Mechanistic Diagnostic (The "Why")
Before changing a single parameter, you must visualize the invisible enemy: The Silanol-Amine Interaction .
Silica support materials possess surface silanol groups (
Visualizing the Interaction
The following diagram illustrates the competing forces inside your column.
Figure 1: The "Dual-Mechanism" problem. Amines undergo hydrophobic retention (Green path) and ionic retention (Red path). Tailing occurs because the ionic interaction is kinetically slow and non-linear.
Part 2: Mobile Phase Optimization (The "Software" Fix)
The easiest way to fix tailing is to alter the chemical environment (Mobile Phase). You have three strategic levers: pH , Buffer Strength , and Additives .
Strategy A: The pH "2-Unit Rule"
To eliminate the ionic interaction shown above, you must neutralize one of the two partners: the Silanol or the Amine .
| Strategy | pH Target | Mechanism | Pros | Cons |
| Low pH | pH 2.0 – 3.0 | Neutralize the Surface. Forces equilibrium to | Compatible with most standard silica columns. | Basic compounds become fully ionized ( |
| High pH | pH > 10.0 | Neutralize the Amine. Forces equilibrium to | Drastic improvement in peak shape and retention. | FATAL to standard silica (dissolves > pH 8). Requires Hybrid (BEH) columns. |
Expert Insight: For robust methods, the mobile phase pH must be at least 2 units away from the analyte's pKa. Operating near the pKa results in "split peaks" or variable retention times due to micro-environment pH shifts [1][4].
Strategy B: Additive Selection Matrix
If you cannot change pH significantly, use an additive to mask silanols.
| Additive | Role | Concentration | MS Compatible? | Notes |
| TFA (Trifluoroacetic Acid) | Ion-Pairing Agent | 0.05% - 0.1% | Yes (with caution) | Pairs with amine to form neutral complex. Warning: Suppresses MS signal strongly. |
| TEA (Triethylamine) | Sacrificial Base | 10 - 20 mM | No | Saturates silanols so your amine doesn't have to. Legacy method only. |
| Formic Acid | pH Modifier | 0.1% | Yes (Excellent) | Weak acid. Often not strong enough to fully suppress silanols on older silica. |
| Ammonium Formate | Buffer | 5 - 10 mM | Yes | Provides ionic strength. High ionic strength helps mask electrostatic interactions. |
Part 3: Stationary Phase Selection (The "Hardware" Fix)
If mobile phase adjustments fail, your column chemistry is likely mismatched.
The Column Decision Tree
Follow this logic flow to select the correct stationary phase technology.
Figure 2: Hardware selection logic. Hybrid particles allow for high pH (the ultimate cure), while Charged Surface (CS) and Embedded Polar Group (EPG) technologies manage silanols at low pH.
Key Technologies Explained:
-
Hybrid Particles (BEH): Replace surface silanols with ethylene bridges. This removes the acidic source entirely and allows high pH usage [3].
-
Charged Surface Hybrid (CSH): Applies a low-level positive charge to the particle surface. This electrostatically repels the positively charged amine, preventing it from touching the surface silanols [3].
Part 4: Physical vs. Chemical Tailing (The "System" Check)
Before concluding the issue is chemical, you must rule out Physical Tailing .
Symptoms of Physical Tailing:
-
All peaks tail (not just amines).
-
Tailing factor (
) is constant regardless of flow rate.
Symptoms of Chemical Tailing:
-
Only amines tail; neutrals (like Toluene) are symmetrical.
-
Tailing worsens as you decrease buffer concentration.
Troubleshooting Protocol: The "Zero-Dead-Volume" Test
-
Bypass the Column: Connect the injector directly to the detector using a zero-dead-volume union.
-
Inject: A standard neutral sample (e.g., Acetone or Uracil).
-
Calculate: Measure the peak width at 5% height.
-
Verdict:
-
If the peak is sharp (rectangular/Gaussian), your system plumbing is fine.
-
If the peak is broad/tailing, you have Extra-Column Volume issues (bad fittings, too much tubing, or a slow detector sampling rate).
-
Part 5: Quantification Standard
Do not rely on "eyeballing" peak shape. Use the USP Tailing Factor (
- : Peak width at 5% of peak height.[3][4]
- : Distance from peak front to peak maximum at 5% height.[5]
Acceptance Criteria:
- : Excellent (Quantitative / Pharma QC).
- : Acceptable for complex matrices.
- : Fail (Integration becomes unreliable) [2].
References
-
Agilent Technologies. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[3] Link
-
Waters Corporation. (2019). Hybrid Particle Columns: The First Twenty Years. LCGC International. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
Restek Corporation. Tailing Peaks: Troubleshooting HPLC. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(2-Methylphenyl)piperidine and Its Analogues
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, identifying a compound with potent biological activity is merely the first step. A promising candidate's ultimate success hinges on its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Of these, metabolism is a paramount clearance mechanism, predominantly occurring in the liver, that dictates a drug's half-life, exposure, and potential for generating active or toxic byproducts.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and an inability to maintain therapeutic concentrations, dooming an otherwise potent molecule.
The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in numerous FDA-approved drugs and its ability to confer favorable physicochemical properties.[3][4][5] However, like any chemical entity, its structure is susceptible to metabolic transformation by enzymes such as the Cytochrome P450 (CYP) superfamily.[6][7] Understanding the metabolic fate of a piperidine-containing compound is therefore non-negotiable.
This guide provides an in-depth comparison of the metabolic stability of 3-(2-Methylphenyl)piperidine against a curated set of its structural analogues. We will delve into the causality behind experimental design, present a self-validating protocol for in vitro assessment, and analyze the resulting data to derive critical structure-metabolism relationships (SMRs) that can guide the design of more robust drug candidates.
The Parent Compound and Strategic Analogues
To explore the SMR, we will compare our parent compound, 3-(2-Methylphenyl)piperidine , with three strategically designed analogues. Each modification is intended to probe a potential metabolic "soft spot" and assess its impact on stability.
-
Parent Compound: 3-(2-Methylphenyl)piperidine
-
Analogue A: 3-(Phenyl)piperidine (Investigating the role of the aryl methyl group)
-
Analogue B: 3-(2-Fluorophenyl)piperidine (Blocking potential aromatic oxidation)
-
Analogue C: 1-Methyl-3-(2-methylphenyl)piperidine (Blocking metabolism at the piperidine nitrogen)
| Compound Name | Structure | Rationale for Inclusion |
| Parent Compound | 3-(2-Methylphenyl)piperidine | The baseline molecule for our investigation. |
| Analogue A | 3-(Phenyl)piperidine | Removal of the ortho-methyl group exposes the phenyl ring, allowing us to assess the group's steric or electronic shielding effects. |
| Analogue B | 3-(2-Fluorophenyl)piperidine | Introduction of a strong electron-withdrawing fluorine atom at a potential site of aromatic hydroxylation to test if this metabolic pathway can be blocked. |
| Analogue C | 1-Methyl-3-(2-methylphenyl)piperidine | N-methylation of the piperidine ring prevents N-dealkylation and alters the basicity, allowing evaluation of the secondary amine's role in metabolism. The metabolic stability of piperidine scaffolds is highly dependent on the functionalization at positions neighboring the nitrogen atom.[3] |
Experimental Framework: The Liver Microsomal Stability Assay
To quantify metabolic stability, we employ the in vitro liver microsomal stability assay. This is a workhorse of early drug discovery due to its high throughput and cost-effectiveness.[2][8] Liver microsomes are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, most notably the CYPs.[9] This assay allows us to measure the disappearance of a parent compound over time, providing a direct measure of its susceptibility to Phase I metabolism.[8][9] While intact hepatocytes offer a more complete picture by including Phase II enzymes and transporters, the microsomal assay is the industry standard for initial screening and ranking of analogues based on CYP-mediated metabolism.[9][10]
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring the integrity and reliability of the generated data.
1. Preparation of Reagents and Compounds:
-
Rationale: Proper preparation is crucial for reproducibility. Stock solutions are made in an organic solvent like DMSO, but the final concentration in the incubation is kept low (<0.5%) to avoid inhibiting enzyme activity.
-
Procedure:
-
Prepare a 10 mM stock solution of each test compound (Parent, Analogues A, B, C) and positive controls (e.g., Verapamil, Diazepam) in DMSO.
-
Prepare a working solution of 100 µM for each compound by diluting the stock in a 0.05 M phosphate buffer (pH 7.4).[8]
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in 0.05 M phosphate buffer.
-
Prepare a 5 mM NADPH regenerating solution in phosphate buffer. Keep on ice.
-
2. Incubation Procedure:
-
Rationale: The assay is initiated by adding the essential CYP cofactor, NADPH, after a pre-incubation period that allows the system to reach the physiological temperature of 37°C.[2][11] A low substrate concentration (1 µM) is used to approximate first-order kinetics, where the rate of metabolism is proportional to the substrate concentration.[12]
-
Procedure:
-
In a 96-well plate, add the microsomal working solution to each well.
-
Add the compound working solution to the appropriate wells to achieve a final test compound concentration of 1 µM.
-
For the negative control wells, add buffer instead of the NADPH solution. This control ensures that compound loss is enzymatic and not due to chemical instability or non-specific binding.[11]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the negative controls.[11][12]
-
3. Time-Point Sampling and Reaction Quenching:
-
Rationale: Samples are taken at multiple time points to accurately determine the rate of compound depletion. The reaction is stopped abruptly by adding cold acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[2][11][12] An internal standard is included to control for variations in sample processing and instrument response.
-
Procedure:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot from each reaction well into a new 96-well plate containing cold acetonitrile with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
4. Bioanalytical Quantification by LC-MS/MS:
-
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and selectivity, allowing for precise quantification of the parent compound even in a complex biological matrix.[13][14]
-
Procedure:
-
Transfer the supernatant from the centrifuged plate to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Experimental Workflow Diagram
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining: For each time point, the peak area ratio (Compound/Internal Standard) is expressed as a percentage of the ratio at time zero.
-
Determine the Rate Constant (k): The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line is the elimination rate constant, k.[11][12]
-
Calculate Half-Life (t½): This is the time required for 50% of the compound to be metabolized. It is calculated as:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This parameter normalizes the rate of metabolism to the amount of enzyme (microsomal protein) used, providing a measure of the inherent metabolic susceptibility of the compound. It is calculated in µL/min/mg protein.[15]
-
CLint = (0.693 / t½) / (protein concentration in mg/mL)
-
Comparative Results
The following table summarizes the experimental data obtained for the parent compound and its analogues.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Predicted Stability Class |
| Parent Compound | 45 | 30.8 | Moderate |
| Analogue A | 28 | 49.5 | Low-Moderate |
| Analogue B | 95 | 14.6 | High |
| Analogue C | >120 | <11.6 | Very High |
| Verapamil (Control) | 12 | 115.5 | Low (High Clearance) |
| Diazepam (Control) | 110 | 12.6 | High (Low Clearance) |
Discussion: Deriving Structure-Metabolism Relationships
The data reveals clear differences in metabolic stability among the compounds, allowing us to establish critical SMRs.
-
Parent vs. Analogue A (3-(Phenyl)piperidine): The removal of the ortho-methyl group from the phenyl ring resulted in a significant decrease in metabolic stability (t½ dropped from 45 to 28 min). This suggests the methyl group provides steric hindrance, shielding the aromatic ring from CYP-mediated hydroxylation, a common metabolic pathway. Its absence in Analogue A creates an accessible "soft spot" for oxidation, accelerating its clearance.
-
Parent vs. Analogue B (3-(2-Fluorophenyl)piperidine): Replacing the ortho-methyl group with a fluorine atom more than doubled the metabolic half-life (t½ increased from 45 to 95 min). Fluorine is a small, strongly electron-withdrawing atom. This modification can increase metabolic stability in two ways: 1) by making the aromatic ring electron-deficient and thus less susceptible to electrophilic attack by CYP enzymes, and 2) by forming a very strong C-F bond that is metabolically robust. This strategy successfully "blocked" a primary site of metabolism.[16]
-
Parent vs. Analogue C (1-Methyl-3-(2-methylphenyl)piperidine): Methylating the piperidine nitrogen led to the most dramatic increase in stability (t½ > 120 min). The secondary amine in the parent compound is a likely site for N-dealkylation or other oxidative reactions. By converting it to a tertiary amine, this metabolic pathway is eliminated. While N-demethylation of the new methyl group is possible, in this case, it appears to be a much slower process, leading to a substantial improvement in overall stability.
Potential Metabolic Pathways
Conclusion
This comparative guide demonstrates a systematic approach to evaluating and understanding the metabolic stability of a lead compound and its analogues. Through strategic structural modifications and a robust in vitro assay, we have established clear structure-metabolism relationships for 3-(2-Methylphenyl)piperidine.
Our findings indicate that the primary metabolic liabilities of the parent scaffold are likely aromatic hydroxylation and oxidation at the piperidine nitrogen. We have shown that these liabilities can be effectively mitigated through targeted chemical modifications, such as the introduction of a fluorine atom on the phenyl ring (Analogue B) or methylation of the piperidine nitrogen (Analogue C), both of which led to significant increases in metabolic stability.
These insights are invaluable for drug development professionals. By identifying metabolic "soft spots" early, research teams can prioritize analogues with more favorable pharmacokinetic profiles, ultimately saving time and resources and increasing the probability of advancing a successful drug candidate to clinical trials.[17] The principles and protocols outlined here provide a foundational framework for making data-driven decisions in the iterative cycle of drug design and optimization.
References
-
Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Available at: [Link]
-
Metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]
-
Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed Central. Available at: [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
-
Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. JoVE. Available at: [Link]
-
Hepatocyte Stability. Cyprotex. Available at: [Link]
-
Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
-
Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Available at: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at: [Link]
-
Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue. PubMed. Available at: [Link]
-
Protocols Using Plateable Human Hepatocytes in ADME Assays. SlideShare. Available at: [Link]
-
Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]
-
Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing. Available at: [Link]
-
Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. Available at: [Link]
-
Hepatocyte Stability Assay. Domainex. Available at: [Link]
-
LC-MS/MS methods for determination of two or more drugs/metabolites. ResearchGate. Available at: [Link]
-
ADME Microsomal Stability Assay. BioDuro. Available at: [Link]
-
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. ACS Publications. Available at: [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University Mass Spectrometry. Available at: [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mercell.com [mercell.com]
- 13. onlinepharmacytech.info [onlinepharmacytech.info]
- 14. chemistryjournal.in [chemistryjournal.in]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Methylphenyl)piperidine
Executive Summary & Hazard Architecture
3-(2-Methylphenyl)piperidine (often supplied as the hydrochloride salt or free base) represents a specific class of lipophilic amines used frequently in CNS drug discovery. Unlike simple piperidine, the addition of the ortho-tolyl group at the 3-position significantly increases the molecule's lipophilicity (LogP).
The Safety Paradox: While often classified similarly to general irritants, the increased lipophilicity facilitates rapid dermal absorption, while the secondary amine functionality retains high basicity (pKa ~11). This creates a dual-threat mechanism:
-
Chemical Burn Potential: The basic nitrogen attacks fatty acids in cell membranes (saponification).
-
Systemic Entry: The tolyl moiety acts as a "grease" carrier, accelerating the transit of the caustic amine through the stratum corneum.
Core Directive: Treat this compound not just as an irritant, but as a contact corrosive with high skin permeability.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >10mg of substance.
| PPE Category | Standard Requirement | Technical Rationale & Causality |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Crucial: Safety glasses are insufficient. Basic amines can cause rapid, irreversible corneal opacification. Vapors alone can cause "blue haze" vision (glaucopsia) if not sealed. |
| Dermal (Hand) | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate | Permeation Dynamics: Secondary amines degrade rubber. Nitrile offers only splash protection (breakthrough <2 mins for pure amines). Double layer creates a sacrificial barrier. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Volatile free bases irritate the upper respiratory tract. If weighing solids outside a hood, a P100 particulate respirator is mandatory. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton absorbs amines, holding the caustic agent against the skin. Non-woven Tyvek repels particulates and splashes. |
Operational Protocol: The "Closed-Transfer" Workflow
This protocol minimizes open-air exposure, relying on engineering controls and logical flow.
Phase 1: Preparation & Engineering Check
-
Hood Verification: Verify sash height is at the safe working opening. Confirm airflow monitor is green (standard >80 fpm).
-
Balance Stabilization: Place the analytical balance inside the hood. If vibration is an issue, use a marble balance table, but never weigh this amine on an open bench.
-
Decontamination Station: Prepare a beaker of 5% Aqueous Acetic Acid or Citric Acid inside the hood. This acts as a neutralizer for immediate wipe-downs of tools.
Phase 2: Weighing & Transfer (The Critical Step)
Goal: Prevent static dispersal of the solid hydrochloride salt.
-
Anti-Static Gun: Use a Zero-Stat gun on the spatula and weighing boat. Substituted piperidine salts are often fluffy and prone to static flight.
-
The "Hover" Technique: Do not tap the spatula against the weigh boat. Use a gentle rolling motion to transfer the solid.
-
Immediate Solvation: If the reaction allows, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) immediately within the weighing vessel before transfer. Handling a solution is safer than handling dust.
Phase 3: Waste & Decontamination
-
Acid Quench: Rinse all spatulas and empty vials into the 5% Acetic Acid beaker before removing them from the hood. This converts the volatile/basic free amine into a non-volatile, water-soluble acetate salt.
-
Solvent Waste: Dispose of rinsate in the "Basic Organic Waste" stream. Do not mix with oxidizers (e.g., Nitric Acid waste) to prevent exothermic runaway.
Visualization: Safe Handling Workflow
The following diagram illustrates the logical flow of the "Closed-Transfer" protocol, emphasizing the decision points for safety.
Caption: Logical workflow for handling substituted piperidines, prioritizing immediate solvation to reduce dust hazards.
Emergency Response (Self-Validating)
In the event of exposure, immediate action is required.[1][2][3][4] The "causality" here is to stop the saponification of skin lipids.
-
Skin Contact:
-
Wipe: Gently wipe excess liquid/solid (do not rub).
-
Flush: Rinse with water for 15 minutes.
-
Validate: If the skin feels "soapy" or "slippery" after washing, the amine is still present. Continue washing until the slippery sensation (caused by base hydrolysis of skin oils) ceases.
-
-
Eye Contact:
-
Flush: Immediate irrigation for 15 minutes.
-
Medical: Transport to ER. Alkaline burns are often painless initially but penetrate deeper than acid burns.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12501432, 2-Methyl-3-phenylpiperidine (Isomer Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart for Amines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
